molecular formula C12H22N2O3 B8025522 9-Boc-5-oxa-2,9-diazaspiro[3.6]decane

9-Boc-5-oxa-2,9-diazaspiro[3.6]decane

Cat. No.: B8025522
M. Wt: 242.31 g/mol
InChI Key: IBCUQKYSJDDKMC-UHFFFAOYSA-N
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Description

Evolution of Spirocyclic Scaffolds in Medicinal Chemistry and Drug Discovery

The incorporation of spirocyclic motifs in medicinal chemistry has evolved significantly from being a structural curiosity to a deliberate design strategy. Initially, the synthesis of these complex structures was a considerable challenge. However, with the advent of modern synthetic methodologies, chemists can now readily access a diverse range of spirocyclic scaffolds. This has led to their increasing prevalence in drug candidates and approved drugs, where they have been shown to improve potency, selectivity, and pharmacokinetic profiles.

Significance of Bridged and Spirocyclic Systems in Enhancing Molecular Diversity and 3D-Shape

The introduction of a spiro center imparts a high degree of three-dimensionality to a molecule. This is crucial in modern drug design, as it allows for more precise interactions with the complex and three-dimensional binding sites of biological targets like proteins and enzymes. The rigid nature of spirocyclic systems also reduces the entropic penalty upon binding, which can lead to higher binding affinities. This enhanced shape diversity is a key factor in exploring new chemical space and developing next-generation therapeutics. nih.gov

Structural Classification of Diazaspiro and Oxadiazaspiro Decane (B31447) Systems, with a Focus on Spiro[3.6]decane Architectures

Diazaspiro and oxadiazaspiro decane systems are a class of bicyclic heterocyclic compounds containing a ten-membered ring system with two nitrogen atoms and, in the latter case, an oxygen atom. The nomenclature specifies the number of atoms in each ring connected to the central spiro atom. The spiro[3.6]decane architecture, which consists of a four-membered ring fused to a seven-membered ring, is a less common but increasingly interesting scaffold. The parent hydrocarbon, spiro[3.6]decane, is a colorless liquid. nih.govnih.gov The introduction of heteroatoms into this framework, as in 5-oxa-2,9-diazaspiro[3.6]decane, creates a scaffold with a unique combination of rigidity and conformational constraint, along with specific sites for hydrogen bonding and further functionalization.

Below is a table comparing the basic properties of the parent spiro[3.6]decane with a related dione (B5365651) derivative.

PropertySpiro[3.6]decaneSpiro[3.6]decan-1-one
Molecular Formula C10H18C10H16O
Molecular Weight 138.25 g/mol 152.23 g/mol
Appearance Colorless liquidNot specified
XLogP3 4.82.5
PubChem CID 1265116112481055

This table presents data for the parent spiro[3.6]decane and a related ketone to illustrate the basic physicochemical properties of this ring system. nih.gov

Overview of 9-Boc-5-oxa-2,9-diazaspiro[3.6]decane as a Privileged Building Block for Advanced Synthetic Applications

This compound is emerging as a valuable building block in synthetic chemistry. The "Boc" (tert-butyloxycarbonyl) protecting group on one of the nitrogen atoms allows for selective functionalization of the other nitrogen, making it a versatile intermediate for the synthesis of more complex molecules. The presence of the oxa- and diaza- functionalities introduces polarity and potential hydrogen bonding sites, which are desirable features for biological activity. While specific research on this exact compound is still emerging, the existence of its isomers, such as 9-Boc-6-oxa-1,9-diazaspiro[3.6]decane, confirms the synthetic accessibility of this class of molecules. cymitquimica.comsigmaaldrich.com

The pharmacological relevance of related oxa-diazaspiro compounds has been demonstrated, with analogs showing antihypertensive activity and potent cytotoxicity against various cancer cell lines. nih.govnih.gov This suggests that derivatives of this compound could be promising candidates for the development of new therapeutic agents.

The table below outlines the key features of the this compound scaffold.

FeatureDescription
Scaffold Spiro[3.6]decane
Heteroatoms 1 Oxygen, 2 Nitrogen
Protecting Group tert-Butyloxycarbonyl (Boc)
Key Structural Elements Four-membered azetidine (B1206935) ring, Seven-membered oxazepane ring, Spirocyclic center
Potential Applications Medicinal chemistry, Advanced synthetic intermediate

This table summarizes the key structural and functional aspects of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 5-oxa-2,9-diazaspiro[3.6]decane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-5-4-6-16-12(9-14)7-13-8-12/h13H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCUQKYSJDDKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCOC2(C1)CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 9 Boc 5 Oxa 2,9 Diazaspiro 3.6 Decane and Analogs

Strategic Retrosynthesis of the 5-Oxa-2,9-diazaspiro[3.6]decane Core

A retrosynthetic analysis of the 5-oxa-2,9-diazaspiro[3.6]decane core reveals several potential disconnection strategies. The central spirocyclic quaternary carbon is the key structural feature. A primary strategy involves disconnecting the bonds forming the azetidine (B1206935) ring. This could involve a late-stage cyclization of a precursor already containing the seven-membered oxazepane ring. For instance, a disconnection of the C-N bonds of the azetidine suggests a precursor like a 3-amino-3-(halomethyl)oxazepane derivative, which could undergo intramolecular nucleophilic substitution to form the four-membered ring.

Alternatively, a more convergent approach would build the spirocyclic center directly. This can be envisioned through the disconnection of one of the C-N or C-C bonds adjacent to the spirocenter. This leads to precursors amenable to cyclization reactions that form the quaternary carbon in the key step. For example, a disconnection across the C2-C3 and C1-N9 bonds points towards strategies involving the cyclization of a functionalized azetidine onto a side chain that forms the seven-membered ring, or vice-versa. Many of the forward-synthetic methods discussed below are direct applications of these strategic disconnections, employing powerful bond-forming reactions to construct the challenging spirocyclic framework.

Cycloaddition and Annulation Strategies for Spiro[3.6]decane Formation

The construction of the spiro[3.6]decane system, particularly with heteroatoms, can be achieved through a variety of powerful cyclization and annulation reactions. These methods offer pathways to control stereochemistry and introduce functional group diversity.

Transition-metal catalysis provides a versatile toolkit for constructing complex molecular frameworks. nih.govmdpi.comresearchgate.net Palladium-catalyzed reactions, in particular, have been instrumental in the synthesis of spirocycles. The palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) is a powerful method for generating quaternary stereocenters, which are the defining feature of spirocyclic compounds. nih.govacs.org This reaction typically involves the coupling of an allyl ester with a nucleophile, proceeding through a π-allyl palladium intermediate. acs.org

In the context of synthesizing N-heterospirocycles, a racemic allyl ester containing a tethered nucleophile can be converted into an enantioenriched product with a newly formed spirocyclic core. nih.govproquest.com For example, α-(ortho-iodophenyl)-β-oxo allyl esters have been subjected to Pd-DAAA to furnish α-allylated products, which can subsequently undergo a Heck reaction to yield spirocyclic structures. nih.govacs.org This sequential approach demonstrates the power of palladium catalysis in building complex architectures from relatively simple starting materials. nih.gov A similar strategy could be envisioned for the target molecule, where a suitably functionalized oxazepane precursor undergoes a Pd-catalyzed allylic alkylation to form the spiro-azetidine ring. rsc.org

Table 1: Features of Palladium-Catalyzed Decarboxylative Allylic Alkylation for Spirocycle Synthesis

Feature Description Reference
Catalyst System Typically a Palladium(0) source (e.g., Pd₂(dba)₃) and a chiral phosphine (B1218219) ligand (e.g., Trost ligand). nih.gov
Key Transformation Converts allylic esters into products with a new quaternary carbon center via decarboxylation and allylation. acs.org
Stereocontrol High levels of enantioselectivity can be achieved through the use of chiral ligands. proquest.com
Application Formation of all-carbon spirocycles and heterospirocycles, including spiro-lactones and spiro-thietanes. nih.govacs.org

Radical cyclizations offer a powerful and often complementary approach to ionic reactions for ring formation, proceeding under mild conditions and showing broad functional group tolerance. iupac.orgrsc.org The emergence of visible-light photoredox catalysis has revolutionized the field, providing a green and efficient means to generate radical intermediates. rsc.org This technology is particularly well-suited for the synthesis of N-heterocycles. acs.org

A prominent strategy involves the photocatalytic generation of nitrogen-centered radicals from precursors such as N-allylsulfonamides. acs.orgcam.ac.uk These radicals can then undergo an intramolecular cyclization cascade to construct β-spirocyclic pyrrolidines. cam.ac.uk Another innovative approach uses a dual catalysis system, combining a titanocene (B72419) catalyst with a photoredox catalyst, to achieve the radical opening and spirocyclization of epoxyalkynes under visible light irradiation. rsc.orgnih.gov This method is highly effective for creating challenging spirocycles with all-carbon quaternary stereocenters and has shown exceptional reactivity in assembling heterospirocycles. nih.gov These photocatalytic methods represent a frontier in spirocycle synthesis, offering novel pathways to structures like 9-Boc-5-oxa-2,9-diazaspiro[3.6]decane.

Table 2: Visible-Light-Driven Photocatalysis for N-Heterospirocycle Synthesis

Method Photocatalyst / System Precursors Product Type Reference
N-Centered Radical Cyclization Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ N-allylsulfonamides, alkenes β-Spirocyclic pyrrolidines acs.orgcam.ac.uk
Dual Titanocene/Photoredox Catalysis 4CzIPN, Hantzsch ester, Cp₂TiCl₂ Epoxyalkynes Spirocycles via radical epoxide opening rsc.orgnih.gov
Catalyst-Free Approach Visible light only Isatin derivatives, thiols Sulfur-containing spirooxindoles researchgate.net

The Johnson-Corey-Chaykovsky reaction, which involves the reaction of a sulfur ylide with a ketone, aldehyde, or imine, is a classic method for synthesizing three-membered rings like epoxides and aziridines. wikipedia.org This reaction can be ingeniously adapted to create spirocyclic systems. An "interrupted" Corey-Chaykovsky reaction has been developed to access complex spiro- and fused cyclopropanoids from designed enone-tethered azaarenium salts. nih.govrsc.org Furthermore, the direct epoxidation of sterically constrained "twisted" amides using sulfur ylides has been shown to produce stable spiro-epoxyamines, which are valuable intermediates for further transformations. nih.gov

Complementing this is the strategy of intramolecular epoxide ring-opening. Epoxides are highly reactive intermediates due to their inherent ring strain, making them excellent electrophiles for cyclization reactions. mdpi.comnih.govrsc.orgchemistrysteps.com A nucleophile tethered to the epoxide-containing molecule can attack intramolecularly to form a new ring, creating a spirocyclic junction. This strategy has been successfully employed to synthesize spiro-lactams and other polyfunctionalized spirocycles. researchgate.net The regioselectivity of the ring-opening—attack at the more or less substituted carbon—can often be controlled by the choice of catalyst and reaction conditions. researchgate.net

The formation of quaternary carbon centers can be achieved through the alkylation of tertiary carbanions. Nitrile groups serve as effective precursors for such intermediates. Through reductive decyanation, often using lithium and an electron carrier, tertiary nitriles can be converted into tertiary organolithium reagents. nih.gov These highly reactive species can then be trapped with various electrophiles to construct a quaternary carbon stereocenter, a key step in the assembly of a spirocyclic framework. nih.gov

Separately, 1,4-addition reactions, also known as conjugate or Michael additions, are fundamental in carbon-carbon bond formation. organic-chemistry.orgrsc.org This strategy can be applied to the synthesis of spirocycles by designing a substrate where an intramolecular 1,4-addition leads to ring closure. A notable example is the use of sequential 1,4- and 1,2-addition reactions of latent bis-nucleophiles to α,β-unsaturated N-acyliminium ions, which provides a direct route to novel spiro and bridged heterocyclic systems. nih.gov Hybrid palladium-catalyzed radical-polar crossover mechanisms have also been developed to achieve 1,4-syn-addition to cyclic 1,3-dienes, yielding diverse spirocyclic products. acs.org

The Petasis reaction, a multicomponent reaction between an amine, a carbonyl compound (like an α-hydroxy aldehyde), and a boronic acid, is a versatile method for synthesizing highly functionalized amines. organic-chemistry.orgwikipedia.org While not a direct spirocyclization method, it serves as an excellent entry point for creating complex precursors. acs.org These precursors, equipped with appropriate functional handles such as terminal alkenes, can then be subjected to a subsequent ring-closing reaction to forge the spirocyclic architecture. nih.gov This sequence demonstrates the power of combining multicomponent reactions with other cyclization strategies. digitellinc.com

Ring-closing metathesis (RCM), catalyzed by well-defined ruthenium complexes such as Grubbs catalysts, is one of the most powerful and widely used methods for the synthesis of cyclic and polycyclic compounds. organic-chemistry.orgumicore.com The reaction involves the intramolecular reaction between two alkene moieties to form a new cycloalkene, driven by the release of a volatile small molecule like ethene. organic-chemistry.orgyoutube.com This methodology is exceptionally well-suited for preparing spirocycles. The strategy involves preparing a precursor containing two tethered vinyl groups attached to a central carbon or heteroatom. Upon exposure to a Grubbs catalyst, RCM proceeds to form the spiro-ring. arkat-usa.org This approach is highly general, tolerates a wide range of functional groups, and has been used to create a vast array of spirocyclic systems. arkat-usa.orgnih.gov

Table 3: Comparison of Petasis/RCM and Grubbs RCM for Spirocycle Synthesis

Methodology Description Key Features Reference
Petasis-RCM Sequence A multicomponent reaction (Petasis) creates a diene precursor, which is then cyclized via Ring-Closing Metathesis (RCM). Convergent; builds complexity quickly; allows for diverse scaffolds. acs.orgnih.gov
Direct Grubbs RCM A pre-formed diallylated substrate undergoes direct Ring-Closing Metathesis to form the spirocycle. High functional group tolerance; mild reaction conditions; applicable to various ring sizes. organic-chemistry.orgarkat-usa.org

Nucleophilic Aromatic Substitution Reactions for Heterospirocyclic Assembly

Nucleophilic Aromatic Substitution (SNAr) reactions serve as a powerful and widely utilized tool in medicinal and materials chemistry for the construction of carbon-heteroatom bonds in aromatic systems. nih.gov This reaction class is particularly relevant for the assembly of heterospirocyclic frameworks, such as the diazaspiro[3.6]decane core. The synthesis of nitrogen-containing polycyclic aromatic heterocycles is of significant interest due to their wide range of applications. bohrium.com

The classical SNAr mechanism is often described as a two-step addition-elimination process proceeding through a discrete Meisenheimer complex. nih.gov However, recent studies employing kinetic isotope effects and computational analysis suggest that many prototypical SNAr reactions, especially on heterocycles with effective leaving groups like chlorides or bromides, may proceed through a concerted mechanism. nih.gov In the context of synthesizing spirocyclic structures, an intramolecular SNAr reaction can be envisioned as a key cyclization step. This would involve a nucleophilic amine tethered to a suitable precursor molecule attacking an activated aromatic or heteroaromatic ring, displacing a leaving group to form the spirocyclic junction.

The efficiency of such a cyclization is dependent on several factors, including the nature of the aromatic ring's electron-withdrawing substituents, the type of leaving group, and the length and conformation of the tether connecting the nucleophile and the aromatic ring. While direct examples for this compound are not detailed in the provided literature, the general principles of SNAr reactions support their applicability for constructing such C-N bonds within a spirocyclic framework. nih.gov

Stereoselective Synthesis of Chiral Spiro[3.6]decane Derivatives

The creation of chiral molecules with specific three-dimensional arrangements is a cornerstone of modern organic synthesis. For spirocyclic compounds, the spiro-atom itself is often a stereocenter, demanding precise control over its configuration.

Asymmetric Synthesis Protocols for Controlling Spirocenter Stereochemistry

Achieving control over the stereochemistry of the quaternary spirocenter is a significant synthetic challenge. Asymmetric synthesis protocols are designed to generate one enantiomer in excess over the other. This can be accomplished through various strategies, including the use of chiral auxiliaries, chiral catalysts, or chiral reagents.

For spirocyclic systems, asymmetric catalysis is a particularly elegant approach. A chiral catalyst can create a chiral environment around the reacting substrates, influencing the trajectory of the reaction to favor the formation of one enantiomer. While specific protocols for this compound are proprietary, related syntheses of spirocycles often employ transition-metal catalysts paired with chiral ligands or organocatalysts to induce asymmetry in key bond-forming steps, such as cycloadditions or cyclizations.

Diastereoselective Control in Spiro[3.6]decane Formation

When a molecule contains more than one stereocenter, controlling the relative configuration between them is known as diastereoselective control. In the synthesis of spiro[3.6]decane derivatives, this becomes relevant if there are pre-existing stereocenters in the precursor or if multiple stereocenters are formed during the spirocyclization reaction.

A notable example of achieving high diastereoselectivity in the formation of a spirocyclic system is through hetero-Diels-Alder reactions. For instance, the reaction between 3-vinyl-2H-chromene derivatives and indane-1,3-dione has been shown to produce novel spiro indanone fused pyrano[3,2-c]chromene derivatives with excellent diastereoselectivity (up to 85%) and in high yields. rsc.org This method establishes a quaternary stereocenter with a defined spatial relationship to other parts of the molecule, showcasing how cycloaddition strategies can be harnessed for diastereoselective spirocycle synthesis. rsc.org The choice of solvent and additives, such as using toluene (B28343) with 4 Å molecular sieves, can be critical for maximizing selectivity. rsc.org

Resolution Techniques for Enantiomeric Enrichment of Spirocyclic Intermediates

When an asymmetric synthesis is not feasible or provides insufficient enantiomeric excess, the separation of a racemic mixture into its constituent enantiomers becomes necessary. This process is known as chiral resolution. For spirocyclic intermediates containing basic nitrogen atoms, as in the diazaspiro[3.6]decane core, classical resolution can be performed. This involves reacting the racemic amine with a single enantiomer of a chiral acid to form diastereomeric salts. These salts often have different physical properties, such as solubility, allowing them to be separated by crystallization.

Alternatively, chromatographic techniques are widely used for enantiomeric enrichment. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) can effectively separate enantiomers. The choice of the CSP and the mobile phase is critical for achieving good separation. Preparative chiral chromatography can then be used to isolate enantiomerically pure spirocyclic intermediates on a larger scale.

Chemoselective Functional Group Transformations and Protecting Group Strategies

The synthesis of complex molecules often requires the use of protecting groups to mask reactive functional groups while transformations are carried out elsewhere in the molecule. The tert-butyloxycarbonyl (Boc) group is one of the most common amine-protecting groups due to its stability under many reaction conditions and the variety of methods available for its removal. mdpi.com

Boc Group Installation, Manipulation, and Selective Deprotection

The installation of a Boc group onto a primary or secondary amine is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base such as triethylamine (B128534) or 4-(dimethylamino)pyridine (DMAP). This reaction is generally high-yielding and chemoselective for amines.

The manipulation and selective deprotection of the Boc group are critical for synthetic utility. The Boc group is characteristically labile to acidic conditions. researchgate.net This property allows for its selective removal in the presence of other protecting groups that are stable to acid but labile to other conditions (e.g., Fmoc or Cbz groups), enabling orthogonal protection strategies. semanticscholar.org

A variety of reagents and conditions have been developed for Boc deprotection, each with its own advantages regarding selectivity, cost, and environmental impact. mdpi.comresearchgate.net Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent like dioxane or dichloromethane (B109758) are standard methods. researchgate.netnih.gov A 4M solution of HCl in anhydrous dioxane is noted for its efficiency and high selectivity in deprotecting Nα-Boc groups in the presence of tert-butyl esters and ethers. nih.gov More environmentally benign methods have also been developed, such as using water at elevated temperatures or employing Brønsted acidic deep eutectic solvents, which can act as both the catalyst and the reaction medium. mdpi.comsemanticscholar.org

The following table summarizes various conditions for the deprotection of N-Boc groups, which are applicable to intermediates like this compound.

Reagent/SystemSolventTemperatureKey Features
HCl / Dioxane (4M) DioxaneRoom TempFast, efficient, and selective for N-Boc over t-butyl esters/ethers. nih.gov
Iron(III) Catalysis VariesVariesOffers a catalytic and more environmentally friendly alternative to strong acids. researchgate.net
Water (catalyst-free) WaterReflux (90-100 °C)Eco-friendly protocol, avoids additional reagents, good for structurally diverse amines. semanticscholar.org
Choline chloride/p-TSA (DES) Deep Eutectic SolventRoom TempSustainable method where the solvent also acts as the catalyst; simple workup. mdpi.com
Trifluoroacetic Acid (TFA) Dichloromethane (DCM)Room TempCommon and effective strong acid method, but can be harsh. researchgate.net

Development of Orthogonal Protection Schemes for Differentiated Reactivity within Diazaspiro Systems

The strategic use of protecting groups is fundamental in the multi-step synthesis of complex molecules containing multiple reactive functional groups. bham.ac.uk Orthogonal protection, a strategy that employs protecting groups that can be removed under distinct conditions without affecting others, is particularly vital for molecules like this compound, which possesses two nitrogen atoms that often require selective functionalization. whiterose.ac.ukwikipedia.org The ability to selectively deprotect one amine in the presence of the other allows for controlled, stepwise introduction of different substituents, which is a cornerstone of modern synthetic and medicinal chemistry. organic-chemistry.org

In the context of diazaspiro systems, the development of robust orthogonal protection schemes is critical for achieving differentiated reactivity. While direct mono-carbamoylation of symmetrical diamines can be inefficient, the selective deprotection of a doubly Boc-protected derivative often provides a viable route to the mono-Boc protected variant. researchgate.net For diazaspiro compounds, a common strategy involves the use of two different carbamate (B1207046) protecting groups, such as the tert-butoxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz or Z) group.

The Boc group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in 1,4-dioxane), while the Cbz group is typically removed by hydrogenolysis (e.g., H₂ gas with a palladium catalyst). fishersci.co.uk This difference in cleavage conditions forms the basis of their orthogonality.

A hypothetical orthogonal protection and deprotection sequence for a generic diazaspiro[3.6]decane system, illustrating the principle, is outlined below. This approach would allow for the selective functionalization of either nitrogen atom.

Table 1: Orthogonal Protection and Deprotection Strategy for a Diazaspiro System

StepReactionReagents and ConditionsProduct
1Double Protection(Boc)₂O, (Cbz)₂O, Base, SolventN²,N⁹-diprotected-5-oxa-2,9-diazaspiro[3.6]decane
2Selective N²-DeprotectionH₂, Pd/C, Solvent (e.g., EtOH, MeOH)N⁹-Boc-5-oxa-2,9-diazaspiro[3.6]decane
3N²-FunctionalizationElectrophile (e.g., R-X), BaseN²-functionalized-N⁹-Boc-5-oxa-2,9-diazaspiro[3.6]decane
4N⁹-DeprotectionTFA/DCM or HCl/DioxaneN²-functionalized-5-oxa-2,9-diazaspiro[3.6]decane

Scalable Synthesis and Process Optimization for Research and Development

The transition of a synthetic route from a laboratory-scale procedure to a scalable process suitable for research and development necessitates a thorough optimization of reaction conditions to ensure safety, efficiency, cost-effectiveness, and reproducibility. For a molecule like this compound, which is a valuable scaffold, developing a scalable synthesis is of paramount importance.

Key aspects of process optimization include the selection of inexpensive and readily available starting materials, minimizing the number of synthetic steps, and ensuring that each step proceeds in high yield with straightforward purification. For instance, the synthesis of related spirocyclic pyrrolidines has been achieved on a 100-gram scale. nih.gov Similarly, methods for the preparation of 4-substituted-2,8-diazaspiro[4.5]decan-1-one derivatives have been developed with scalability in mind, addressing challenges such as difficult purifications and low yields in certain steps. researchgate.net

A critical consideration in scaling up the synthesis of diazaspiro compounds is the management of reaction exotherms, particularly during protection and deprotection steps. The use of flow chemistry can offer significant advantages in this regard, allowing for better temperature control and safer handling of reactive intermediates. acs.org Furthermore, optimization of reagent stoichiometry, reaction concentration, and solvent choice can lead to significant improvements in yield and purity, while also reducing waste and cost.

For the synthesis of this compound, a potential scalable route would likely involve the construction of the spirocyclic core followed by the selective protection of one of the amine functionalities. The choice of reagents and conditions would be guided by their suitability for large-scale operations. For example, using a crystalline intermediate can facilitate purification by simple filtration, avoiding laborious and costly chromatographic separations.

Table 2: Key Parameters for Process Optimization of this compound Synthesis

ParameterLaboratory Scale ConsiderationScalable Process ConsiderationRationale for Optimization
Starting Materials High purity, commercially availableCost-effective, readily available in bulkReduce overall cost of synthesis
Solvent Selection High purity, ease of removalLow toxicity, recyclability, costImprove process safety and sustainability
Reagent Stoichiometry Often used in excess to drive reactionMinimized to reduce cost and wasteImprove atom economy and reduce downstream purification
Reaction Temperature Wide range acceptablePrecise control, often near ambientEnsure consistent product quality and safety
Purification Method ChromatographyCrystallization, distillation, extractionReduce cost and time, increase throughput
Cycle Time Not a primary concernMinimized to increase productivityImprove process efficiency and reduce operational costs

By systematically addressing these parameters, a robust and efficient process for the synthesis of this compound can be developed, ensuring a reliable supply of this important building block for research and development activities.

Reactivity Profiles and Derivatization Pathways of the 9 Boc 5 Oxa 2,9 Diazaspiro 3.6 Decane Scaffold

Amine Reactivity and Strategic Functionalization at Nitrogen Centers

The 9-Boc-5-oxa-2,9-diazaspiro[3.6]decane scaffold possesses two distinct nitrogen centers, offering a platform for selective functionalization. The secondary amine at the 2-position and the Boc-protected amine at the 9-position exhibit differential reactivity, allowing for orthogonal chemical transformations. The tert-butoxycarbonyl (Boc) group at the 9-position serves as a robust protecting group, rendering the nitrogen atom less nucleophilic and stable under a variety of reaction conditions. This protection is crucial for directing functionalization to the more reactive secondary amine.

The secondary amine at the 2-position is a key handle for derivatization. Its nucleophilic character allows for a wide range of standard amine chemistries. These include, but are not limited to, acylation, alkylation, sulfonylation, and reductive amination. The choice of reagents and reaction conditions can be tailored to introduce a diverse array of substituents, thereby modulating the physicochemical properties of the resulting molecules. For instance, acylation with various acid chlorides or anhydrides can introduce amide functionalities, which are prevalent in biologically active compounds.

Strategic deprotection of the Boc group at the 9-position unveils a second reactive site. This is typically achieved under acidic conditions, which selectively cleave the Boc group without affecting other functionalities. Once deprotected, the newly freed secondary amine can undergo a second round of functionalization, leading to the creation of asymmetrically substituted spirocyclic diamines. This sequential functionalization strategy is a powerful tool for building molecular complexity and generating libraries of compounds with distinct substitution patterns at both nitrogen atoms.

Table 1: Potential Functionalization Reactions at Nitrogen Centers

Reaction Type Reagent/Conditions Functional Group Introduced Target Nitrogen
Acylation Acid Chloride, Base Amide N2 (primary), N9 (after deprotection)
Alkylation Alkyl Halide, Base Substituted Amine N2 (primary), N9 (after deprotection)
Sulfonylation Sulfonyl Chloride, Base Sulfonamide N2 (primary), N9 (after deprotection)
Reductive Amination Aldehyde/Ketone, Reducing Agent Substituted Amine N2 (primary), N9 (after deprotection)

Exploration of Ring-Opening and Ring-Expansion/Contraction Reactions of the Spirocyclic System

The inherent ring strain in the four-membered azetidine (B1206935) ring of the this compound system makes it susceptible to ring-opening reactions. This reactivity can be exploited to generate novel acyclic or macrocyclic structures. Ring-opening can be initiated by nucleophilic attack at the carbon atoms adjacent to the nitrogen in the azetidine ring, particularly when activated by an appropriate substituent. The ether linkage in the seven-membered oxazepane ring also presents a potential site for cleavage under specific acidic or reductive conditions.

A recent study demonstrated a method for constructing 6-oxa-spiro[4.5]decane skeletons by merging the ring-opening of benzo[c]oxepines with a formal 1,2-oxygen migration. nih.gov While this involves a different starting material, it highlights the possibility of similar skeletal rearrangements in related oxa-spiro systems. Such transformations in the 5-oxa-2,9-diazaspiro[3.6]decane scaffold could lead to ring-expanded or ring-contracted products, significantly diversifying the available chemical space. For instance, a Lewis acid-catalyzed rearrangement could potentially lead to the formation of bridged bicyclic systems or expanded macrocycles.

The exploration of such reactions is still in its nascent stages for this specific scaffold. However, the principles derived from related spirocyclic systems suggest a rich and largely unexplored area of chemical reactivity.

Introduction of Peripheral Functionalities for Diverse Chemical Library Generation

The generation of chemical libraries with high Fsp3 character and three-dimensional complexity is a key objective in modern drug discovery. nih.gov Spirocyclic scaffolds like this compound are ideal starting points for creating such libraries. sigmaaldrich.com The rigid and spatially well-defined nature of the spirocyclic core allows for the precise projection of substituents into three-dimensional space. sigmaaldrich.com

The functional handles at the nitrogen centers are the primary points for introducing diversity. By employing a variety of building blocks in the functionalization reactions described in section 3.1, a vast number of unique compounds can be synthesized. For example, using a diverse set of carboxylic acids for acylation or aldehydes for reductive amination can rapidly generate a large library of analogs. This approach has been successfully used in the synthesis of bis-spirocyclic-based compound libraries for biological screening. nih.gov

Furthermore, the synthesis of spirocyclic 1,2-diamines through dearomatizing intramolecular diamination of phenols has been reported as a method to create complex spirotricyclic systems. rsc.orgwhiterose.ac.uk These products can serve as scaffolds for further derivatization, highlighting the potential of spirocyclic diamines in generating lead-like molecules. whiterose.ac.uk The development of concise synthetic routes to such scaffolds from readily available commercial reagents is crucial for their application in high-throughput screening. nih.govenamine.net

Table 2: Exemplary Building Blocks for Library Generation

Functionalization Reaction Building Block Class Resulting Moiety
Acylation Carboxylic Acids / Acid Chlorides Amides with diverse R-groups
Reductive Amination Aldehydes / Ketones Secondary/Tertiary amines with diverse substituents
Sulfonylation Sulfonyl Chlorides Sulfonamides with various aryl/alkyl groups

Investigation of Rearrangement Phenomena in Spirocyclic Diamines

Rearrangement reactions offer a powerful strategy to access complex molecular architectures from simpler precursors. In the context of spirocyclic diamines, several types of rearrangements can be envisioned. One notable example is the dyotropic rearrangement, an uncatalyzed process where two sigma bonds migrate intramolecularly. chem-station.com Although not yet reported for this compound itself, such rearrangements have been observed in other complex spirocyclic systems, leading to significant topological changes and the formation of bridged or fused ring systems. chem-station.com

Another potential rearrangement pathway involves the oxidative rearrangement of spirocyclic aminals. Treatment of such systems with N-halosuccinimides can promote a ring expansion through a 1,2-C-to-N migration, yielding bicyclic amidines. acs.org Given the presence of the diamine motif in the target scaffold (after Boc deprotection), exploring similar oxidative conditions could unveil novel rearrangement pathways.

Furthermore, palladium-mediated rearrangements have been reported for other spirocyclic systems. For instance, the rearrangement of a spiro[4.4]nonatriene to annulated fulvenes proceeds through a Pd(II)-mediated 1,5-vinyl shift. nih.gov The applicability of such transition-metal-catalyzed rearrangements to the this compound system could provide access to unique and otherwise difficult-to-synthesize molecular frameworks. These investigations into rearrangement phenomena are crucial for expanding the synthetic utility of spirocyclic diamines and unlocking new areas of chemical space.

Applications As Advanced Building Blocks in Structure Based Molecular Design and Synthesis

Utilizing Spirocyclic Scaffolds for Conformational Restriction and Enhancing Molecular Shape Diversity

Spirocyclic systems, characterized by two rings connected through a single shared atom, are of increasing interest in drug discovery due to their inherent three-dimensionality. nih.gov This architectural feature is a departure from the often flat, aromatic structures of many traditional drug molecules. The quaternary carbon at the spiro-junction imparts a rigid, twisted structure that can significantly limit the conformational flexibility of a molecule. sigmaaldrich.com

The incorporation of scaffolds like 5-oxa-2,9-diazaspiro[3.6]decane into a drug candidate can lock the orientation of key functional groups in a position favorable for binding to a biological target. frontiersin.org This pre-organization can lead to improved potency and selectivity. Furthermore, the three-dimensional nature of spirocycles allows for a more comprehensive exploration of chemical space, enhancing the molecular shape diversity of compound libraries. spirochem.comchemrxiv.org A higher fraction of sp³ hybridized carbons, as found in spirocyclic structures, is correlated with a greater probability of success in clinical development, partly due to the ability to project substituents into different vectors of three-dimensional space, thereby improving ligand-receptor complementarity. frontiersin.org

Design of Bioisosteres Incorporating Diazaspiro Cores (e.g., as Piperazine (B1678402) Replacements)

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The piperazine ring is a common feature in many successful drugs, but it can be associated with suboptimal physicochemical properties or off-target effects. Diazaspiro cores, such as that of 5-oxa-2,9-diazaspiro[3.6]decane, have emerged as effective bioisosteric replacements for the piperazine moiety. nih.govchemrxiv.org

The replacement of a piperazine ring with a diazaspiroalkane can introduce rigidity and a more defined three-dimensional shape, which can influence a compound's interaction with its target protein. digitellinc.comnih.gov Theoretical studies have shown that scaffolds like 1-oxa-2,6-diazaspiro[3.3]heptane can act as effective bioisosteres for piperazine, offering potential improvements in drug-likeness and target selectivity due to their molecular rigidity. nih.govdundee.ac.uk This strategy has been applied in various drug discovery programs to fine-tune the properties of lead compounds. For example, in the development of antagonists for the melanin-concentrating hormone receptor 1 (MCHr1), exchanging a morpholine (B109124) ring for various azaspiro cycles resulted in lower lipophilicity (logD values) and improved metabolic stability. frontiersin.org

Contribution to Targeted Protein Degradation (PROTAC) Agent Development

Information on the direct application of 9-Boc-5-oxa-2,9-diazaspiro[3.6]decane in the development of Proteolysis Targeting Chimera (PROTAC) agents is not available in the reviewed literature. The design of the linker component is a critical aspect of PROTAC development, influencing properties such as ternary complex formation and cell permeability. nih.govchemrxiv.org While the use of rigid, sp³-rich linkers is an area of active research to control the conformation of PROTACs, specific examples involving this particular diazaspirodecane scaffold have not been reported. chemrxiv.org

Influence on Ligand-Protein Interactions and Modulation of Biological Activity

The unique structural features of the 5-oxa-2,9-diazaspiro[3.6]decane scaffold and related structures directly influence how a molecule binds to its target protein, thereby modulating its biological activity. The following case studies illustrate its application in different therapeutic areas.

In the development of Poly(ADP-ribose) Polymerase (PARP) inhibitors, diazaspiro cores have been explored as bioisosteres for the piperazine moiety found in the FDA-approved drug olaparib (B1684210). nih.govchemrxiv.org A study investigated the impact of incorporating various spirodiamine motifs into the olaparib framework. nih.govchemrxiv.orgnih.gov While the replacement of piperazine with a diazaspiro[3.3]heptane led to a twofold reduction in potency against PARP-1, it significantly increased the selectivity for PARP-1 over other PARP family members. frontiersin.org This modification also resulted in reduced DNA damage and cytotoxicity, suggesting that high-affinity PARP inhibitors can be developed with a better safety profile for potential use in treating inflammatory diseases. nih.govchemrxiv.org

Table 1: Comparison of Olaparib and a Diazaspiro Analogue
CompoundCore StructurePARP-1 Affinity (IC50, nM)Key Finding
OlaparibPiperazineData Not Specified in SourceInduces DNA damage at therapeutic concentrations
Analogue 10eDiazaspiro Core12.6 ± 1.1Did not induce DNA damage at similar concentrations as olaparib. nih.govchemrxiv.org

Researchers have designed dual-acting compounds that are agonists at the μ-opioid receptor (MOR) and antagonists at the sigma-1 receptor (σ1R) as a strategy to develop safer and more effective analgesics. In this context, a series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives were synthesized and evaluated. Although this scaffold is a spiro[5.5]undecane, it shares the key oxa-diazaspiro structural motif. The design merged the pharmacophores for both targets, with the spirocyclic core playing a crucial role in orienting the substituents. One of the most promising compounds from this series, 15au, exhibited a balanced dual activity profile and potent analgesic effects comparable to oxycodone, but with less constipation at equianalgesic doses. This suggests that the dual MOR agonism/σ1R antagonism, facilitated by the spirocyclic scaffold, is a viable strategy for creating improved pain therapeutics.

Table 2: Activity of a Dual-Acting Analgesic with an Oxa-Diazaspiro Core
CompoundScaffoldμ-Opioid Receptor (MOR) ActivitySigma-1 Receptor (σ1R) ActivityTherapeutic Potential
15au1-oxa-4,9-diazaspiro[5.5]undecaneAgonistAntagonistPotent analgesia with reduced constipation compared to oxycodone.

Tryptophan hydroxylase (TPH) is an enzyme involved in the biosynthesis of serotonin, making it a target for various neurological and psychiatric disorders. Patent literature describes the use of diazaspiro[4.5]decane and diazaspiro[5.5]undecane derivatives as TPH inhibitors. While not the exact 5-oxa-2,9-diazaspiro[3.6]decane core, these examples highlight the utility of related diazaspiro scaffolds in this area of research. The patent claims cover compounds based on 2,8-diazaspiro[4.5]decane and 3,9-diazaspiro[5.5]undecane structures for their potential therapeutic applications as TPH inhibitors. This indicates the broader applicability of diazaspiro motifs in designing enzyme inhibitors for central nervous system disorders.

Lack of Publicly Available Research on this compound in Antimalarial Discovery

Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available research specifically detailing the exploration of this compound in the context of antimalarial agent discovery and optimization.

The requested article section, "4.4.4. Exploration in Antimalarial Agent Discovery and Optimization," cannot be generated as there are no specific studies, research findings, or data tables to draw upon for this particular compound's application in malaria research.

Searches for the compound and its core scaffold, 5-oxa-2,9-diazaspiro[3.6]decane, in relation to antimalarial drug development have not yielded any relevant results. While research exists on other classes of spirocyclic compounds in the fight against malaria, such as certain spirocyclic chromanes or diazaspiro[5.5]undecanes, these findings are not applicable to the specific chemical structure requested and fall outside the strict scope of the provided outline.

Therefore, any discussion on the use of this compound as an advanced building block in structure-based molecular design for antimalarial purposes would be purely speculative and not based on scientific evidence.

Computational and Theoretical Investigations of 9 Boc 5 Oxa 2,9 Diazaspiro 3.6 Decane and Analogs

Molecular Dynamics and Conformation Analysis of Spirocyclic Systems

In general, MD simulations of spirocyclic systems can reveal:

The most stable, low-energy conformations.

The energy barriers between different conformations.

The influence of solvent on molecular structure and dynamics.

Intramolecular hydrogen bonding possibilities.

Without specific studies on 9-Boc-5-oxa-2,9-diazaspiro[3.6]decane, no data on its conformational landscape can be presented.

Quantum Chemical Calculations on Electronic Structure and Reactivity Profiles

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to probe the electronic properties of a molecule, which in turn govern its reactivity. For this compound, these calculations could provide a wealth of information.

Key parameters that would be determined from quantum chemical calculations include:

Molecular Orbital Energies (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO gap can indicate the chemical stability of the molecule.

Electron Density Distribution and Electrostatic Potential: These calculations would reveal the electron-rich and electron-poor regions of the molecule, highlighting potential sites for nucleophilic or electrophilic attack.

Atomic Charges: Calculating the partial charges on each atom can help in understanding intermolecular interactions.

Reactivity Descriptors: Fukui functions and dual descriptors can be calculated to predict the most likely sites for various chemical reactions.

As no such calculations have been published for the target compound, a quantitative analysis of its electronic structure and reactivity is not possible.

In Silico Prediction of Reaction Pathways and Stereochemical Selectivity

Computational methods can be employed to predict the most likely pathways for chemical reactions and to understand the origins of stereoselectivity. rsc.orgrsc.org For the synthesis or further functionalization of this compound, in silico studies could:

Model the transition states of potential reactions to determine activation energies and reaction rates.

Predict the diastereoselectivity or enantioselectivity of a reaction by comparing the energies of different stereoisomeric transition states.

Explore the feasibility of various synthetic routes before attempting them in the laboratory.

The stereochemistry of spirocyclic compounds is of particular interest, and computational tools are often used to rationalize and predict the outcomes of stereoselective syntheses. mdpi.com However, in the absence of any computational studies on this specific molecule, no predictions regarding its reaction pathways or stereochemical outcomes can be detailed.

Ligand-Target Docking and Binding Energy Predictions for Spirocyclic Ligands

Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional nature, which can lead to improved binding affinity and selectivity for biological targets. Ligand-target docking is a computational technique used to predict the preferred binding mode of a small molecule to a protein target.

If this compound or its derivatives were to be investigated as potential drug candidates, docking studies would be essential to:

Identify potential protein targets.

Predict the binding pose of the ligand within the active site of a target.

Estimate the binding affinity through scoring functions or more rigorous methods like binding energy calculations.

Such studies often generate data on key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) and binding free energies. Without any published docking studies involving this compound, its potential as a ligand for any biological target remains computationally unexplored.

Future Prospects and Emerging Research Frontiers for 9 Boc 5 Oxa 2,9 Diazaspiro 3.6 Decane

Exploration of Novel Heteroatom Combinations and Ring Sizes within Spirocyclic Frameworks

The core structure of 9-Boc-5-oxa-2,9-diazaspiro[3.6]decane, featuring an oxetane (B1205548) and a piperidine (B6355638) ring sharing a spirocyclic carbon, serves as a template for the design of novel analogs with tailored properties. A significant area of future research will involve the systematic replacement and modification of the existing heteroatoms and ring sizes to fine-tune the scaffold's physicochemical and biological characteristics.

The introduction of different heteroatoms in place of the oxygen or nitrogen atoms can dramatically alter the compound's properties. For instance, replacing the ether oxygen with sulfur to create a thia-spirocyclic analog could modulate lipophilicity and metabolic stability. Research into the synthesis of 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxides has demonstrated the feasibility of incorporating sulfur into similar spirocyclic systems. researchgate.net Furthermore, the exploration of less common heteroatoms, such as silicon or germanium, as the spiro center could lead to a new generation of spirocyclic compounds with unique electronic and geometric properties. Theoretical investigations into sila- and germa-spirocyclic imines suggest that such modifications can lead to distinct three-dimensional charge distributions and potentially novel applications in materials science. researchgate.net

A key challenge in this area is the development of robust and stereoselective synthetic methodologies to access these novel spirocyclic scaffolds. nih.gov Techniques such as ring-closing metathesis, cycloaddition reactions, and rearrangement strategies are continuously being refined to enable the construction of these complex architectures. rsc.org

Development of Machine Learning and Artificial Intelligence-Assisted Synthesis Design for Complex Spiro Compounds

The synthesis of complex molecules like this compound and its derivatives can be a significant bottleneck in their development and application. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate this process.

Furthermore, AI can be employed in the de novo design of spirocyclic scaffolds with desired properties. By training on large datasets of molecules with known biological activities or material properties, generative models can propose novel spirocyclic structures that are predicted to have high potency, selectivity, or other desirable characteristics. This computational pre-screening can prioritize the synthesis of the most promising candidates, saving time and resources.

The integration of AI with automated synthesis platforms represents a significant future direction. An AI model could design a novel spirocyclic compound, predict its synthesis route, and then a robotic system could execute the synthesis in the laboratory. This closed-loop approach would dramatically accelerate the discovery and optimization of new functional molecules based on the this compound scaffold.

Application of this compound in Chemical Biology Probe Development

The unique structural features of this compound make it an attractive scaffold for the development of chemical biology probes. These probes are essential tools for studying biological processes in living systems. The spirocyclic core can serve as a rigid framework to which photoreactive groups, affinity tags, or fluorescent reporters can be attached with precise spatial control.

The presence of two nitrogen atoms, one of which is protected by a Boc group, allows for orthogonal functionalization. The deprotected secondary amine can be readily modified to introduce a variety of functionalities, while the other nitrogen can be functionalized after potential modification of the Boc-protecting group. This enables the creation of bifunctional or trifunctional probes. For example, one nitrogen could be linked to a targeting moiety that directs the probe to a specific protein or cellular location, while the other could carry a fluorescent dye for visualization.

The incorporation of an oxygen atom in the spirocyclic framework can also be advantageous. Studies on oxa-spirocycles have shown that the presence of an oxygen atom can improve aqueous solubility and reduce lipophilicity compared to their carbocyclic counterparts, which is often a desirable property for biological probes. nih.govresearchgate.net

Future research in this area will likely focus on the design and synthesis of a library of probes based on the this compound scaffold for a wide range of biological targets. These probes could be used to investigate protein-protein interactions, enzyme activity, and the localization of biomolecules within cells, providing valuable insights into cellular function and disease mechanisms.

Potential for Non-Medicinal Applications (e.g., Materials Science, Organocatalysis)

While the primary focus for many spirocyclic compounds is in medicinal chemistry, the unique properties of this compound suggest its potential in non-medicinal fields such as materials science and organocatalysis.

In materials science , the rigid, three-dimensional structure of spirocycles can be exploited to create novel polymers and organic materials with unique properties. The incorporation of spirocyclic units into polymer backbones can disrupt chain packing and lead to materials with high thermal stability, good solubility, and amorphous morphologies. The presence of heteroatoms in the this compound scaffold could also impart specific functionalities, such as improved charge transport or ion conductivity, making them interesting candidates for applications in organic electronics or battery electrolytes. Research on spirocyclic compounds in pesticides also points to their diverse biological activities which could be harnessed in agricultural materials. acs.org

In the field of organocatalysis , chiral spirocyclic diamines and their derivatives have shown great promise as catalysts for asymmetric reactions. researchgate.net The well-defined spatial arrangement of the nitrogen atoms in deprotected 5-oxa-2,9-diazaspiro[3.6]decane could be utilized to create a chiral environment around a catalytic site. By synthesizing enantiomerically pure forms of this scaffold and further modifying the nitrogen atoms with appropriate functional groups, it may be possible to develop highly efficient and stereoselective organocatalysts for a variety of chemical transformations. The development of organocatalytic methods for the synthesis of spirocyclic oxindoles and other complex spiro systems is an active area of research, and the application of scaffolds like this compound as the catalyst itself is a logical next step. rice.edursc.org

The antioxidant properties observed in some spirocyclic compounds containing oxygen and nitrogen heteroatoms also suggest potential applications as additives in materials to prevent degradation. nih.gov

Future research will involve the synthesis and characterization of materials and catalysts derived from this compound to fully explore their potential in these non-medicinal applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 9-Boc-5-oxa-2,9-diazaspiro[3.6]decane, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves spirocyclization and Boc-protection strategies. Key steps include:

  • Spirocyclization : Use of α,ω-diamines or amino alcohols with carbonyl-containing reagents under acidic or basic conditions to form the spiro scaffold.
  • Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane or THF, often with DMAP as a catalyst .
  • Optimization : Yield depends on solvent polarity (e.g., DMF vs. THF), temperature (0–25°C), and stoichiometric ratios. A sequential design approach (Box-Lucas criterion) can minimize parameter uncertainty by testing extremes of operational ranges (e.g., temperature, reagent ratios) .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms spirocyclic structure via distinct splitting patterns (e.g., diastereotopic protons) and Boc-group signals (~1.4 ppm for tert-butyl).
  • Mass Spectrometry (HRMS) : ESI-MS in positive ion mode detects [M+H]⁺ or [M+Na]⁺, with exact mass matching theoretical values (±5 ppm).
  • Chromatography : HPLC purity analysis using C18 columns with acetonitrile/water gradients identifies impurities from incomplete Boc deprotection or side reactions .

Q. How can researchers ensure purity and stability during storage?

  • Methodological Answer :

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) removes polar byproducts.
  • Storage : Lyophilize and store at –20°C under inert gas (argon) to prevent Boc-group hydrolysis. Regular stability assays (TLC/HPLC) monitor degradation .

Advanced Research Questions

Q. What computational methods are effective for predicting the reactivity of this compound in drug discovery?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using AMBER or CHARMM force fields.
  • Hybrid Modeling : Combine ANN-based QSAR models with mechanistic data to optimize substituent effects on bioavailability .

Q. How can contradictions in adsorption or solubility data be resolved?

  • Methodological Answer :

  • Sequential Experimental Design : Apply Box-Lucas criteria to minimize joint confidence regions for parameters (e.g., Langmuir isotherm constants). For n-decane analogs, experiments at operational extremes (high/low pressure) reduce uncertainty .
  • Statistical Analysis : Use ANOVA to identify outliers. For example, inconsistent decane adsorption on 5A molecular sieves may arise from pore-size heterogeneity; BET surface area measurements validate assumptions .

Q. What strategies mitigate challenges in scaling up synthetic protocols?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress during spirocyclization.
  • Design of Experiments (DoE) : Full factorial designs optimize temperature, stirring rate, and catalyst loading. For Boc protection, orthogonal arrays (e.g., Taguchi) identify critical factors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.